molecular formula C27H22Cl2N4O B1682490 Tipifarnib S enantiomer CAS No. 192185-71-0

Tipifarnib S enantiomer

Cat. No. B1682490
M. Wt: 489.4 g/mol
InChI Key: PLHJCIYEEKOWNM-MHZLTWQESA-N
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Description

Tipifarnib S enantiomer, also known as (S)-(-)-R-115777, is the S-enantiomer of Tipifarnib . Tipifarnib is a potent and specific farnesyltransferase inhibitor with an IC50 of 0.6 nM . The S enantiomer of Tipifarnib is less active .


Molecular Structure Analysis

The molecular structure of Tipifarnib S enantiomer is C27H22Cl2N4O . The exact mass is 488.12 and the molecular weight is 489.40 .

Scientific Research Applications

Farnesyltransferase Inhibitors and Cancer Therapy

Farnesyltransferase inhibitors (FTIs), including Tipifarnib, target multiple pathways implicated in the pathogenesis of solid and hematologic malignancies. Clinical trials have demonstrated Tipifarnib's antileukemic activity, showing complete response rates in patients with Myelodysplastic Syndromes (MDS) and refractory/poor-risk Acute Myeloid Leukemia (AML). A Phase III study, however, revealed no survival benefit in untreated AML patients ≥70 years old treated with Tipifarnib. A two-gene classifier predicted response and survival, suggesting the potential for selecting patients who could benefit from Tipifarnib based on genetic markers (Tsimberidou, Chandhasin, & Kurzrock, 2010).

Environmental and Analytical Chemistry

The study of amino acid racemization, which involves the conversion between L- and D-enantiomers, including the S enantiomer of compounds like Tipifarnib, has applications in geochronology and paleothermometry. Racemization rates can provide insights into the dating of geological samples and the thermal history of sedimentary environments (Schroeder & Bada, 1976).

Nanomaterials in the Environment

Engineered nanomaterials (ENMs) research predicts environmental release, with studies providing preliminary validation for environmental concentrations of various ENMs. Though major knowledge gaps exist, such studies aid in understanding the environmental impact of nanomaterials, potentially including nanomedicines like the Tipifarnib S enantiomer (Gottschalk, Sun, & Nowack, 2013).

Chirality and Pharmacologically Active Compounds

The chirality of pharmacologically active compounds, including enantiomers of drugs like Tipifarnib, plays a crucial role in their environmental fate and effects. Differences in toxicity and biological activity between enantiomers underline the importance of considering chirality in environmental and pharmacological studies (Kasprzyk-Hordern, 2010).

Safety And Hazards

The safety data sheet of Tipifarnib S enantiomer indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tipifarnib is being studied in the treatment of acute myeloid leukemia (AML) and other types of cancer . It belongs to the family of drugs called farnesyltransferase inhibitors . These preclinical findings support that HRAS represents a druggable oncogene in HNSCC through FTase inhibition by tipifarnib, thereby identifying a precision therapeutic option for HNSCCs harboring HRAS mutations .

properties

IUPAC Name

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tipifarnib S enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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